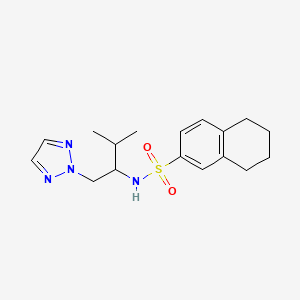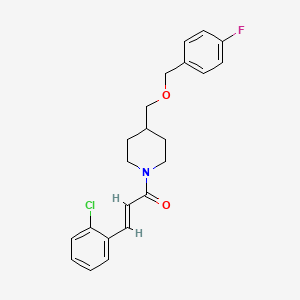![molecular formula C18H18N2O B2510155 N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide CAS No. 2411305-25-2](/img/structure/B2510155.png)
N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity among researchers due to its potential therapeutic applications. This compound belongs to the class of indole-based synthetic cannabinoids and is structurally similar to the well-known drug, JWH-018.
Mechanism of Action
N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This results in the activation of various signaling pathways, which can lead to changes in neurotransmitter release, gene expression, and cellular metabolism. The exact mechanism of action of this compound is not fully understood, but it is believed to involve both direct and indirect effects on the endocannabinoid system.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. These include alterations in neurotransmitter release, changes in gene expression, and modulation of cellular metabolism. This compound has also been shown to produce analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of this compound is its potential toxicity and adverse effects, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide. One area of interest is the development of novel synthetic cannabinoids with improved selectivity and reduced toxicity. Another area of focus is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of chronic pain, anxiety, and inflammation. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its effects on the endocannabinoid system.
Synthesis Methods
N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Sonogashira coupling reaction. The most common method involves the reaction of 5-fluoro MDMB-PICA with 2-methylbenzaldehyde and pyridine-3-carbaldehyde in the presence of a base such as potassium carbonate.
Scientific Research Applications
N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit strong binding affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of various physiological processes. This compound has been investigated for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and inflammation.
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-3-7-18(21)20(13-16-9-6-11-19-12-16)14-17-10-5-4-8-15(17)2/h4-6,8-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIGNBIFUWFJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CN=CC=C1)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Phenyl-4-(4-propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2510073.png)

![Tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate](/img/structure/B2510077.png)



![3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2510083.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2510085.png)
![8-(2,4-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2510087.png)



